[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester
Overview
Description
“[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C16H20N2O4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazol-2-yl ring attached to a benzyl group, which is further connected to a carbamic acid tert-butyl ester .Scientific Research Applications
Synthesis and Chemical Properties
Oxazolidinones and oxazolines, including compounds structurally related to the query compound, serve as key intermediates in the synthesis of complex molecules. For instance, oxazolidinones have been used as chiral auxiliaries and in the synthesis of various organic compounds due to their ability to introduce chirality and functionalize molecules in a controlled manner (Brenner, Vecchia, Leutert, & Seebach, 2003).
Polymer Science Applications
In polymer science, compounds similar to the query are used in the design and synthesis of hydrophilic aliphatic polyesters. The ring-opening polymerization of functional cyclic esters, containing protected functional groups, demonstrates the relevance of such compounds in creating polymers with specific properties, including biodegradability and biocompatibility (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Medicinal Chemistry and Bioconversion
In medicinal chemistry, carbamate ester derivatives, closely related to the query compound, are explored for their potential as prodrugs. These derivatives enhance the bioavailability and metabolic stability of therapeutic agents. Research into carbamate ester prodrugs of dopaminergic compounds has highlighted their synthesis, stability, and bioconversion, showing the utility of these compounds in drug development processes (Hansen, Faarup, & Bundgaard, 1991).
Properties
IUPAC Name |
tert-butyl N-[[4-[4-(hydroxymethyl)-1,3-oxazol-2-yl]phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(20)17-8-11-4-6-12(7-5-11)14-18-13(9-19)10-21-14/h4-7,10,19H,8-9H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZTZMUAERUOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NC(=CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654131 | |
Record name | tert-Butyl ({4-[4-(hydroxymethyl)-1,3-oxazol-2-yl]phenyl}methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-38-8 | |
Record name | Carbamic acid, [[4-[4-(hydroxymethyl)-2-oxazolyl]phenyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl ({4-[4-(hydroxymethyl)-1,3-oxazol-2-yl]phenyl}methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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